molecular formula C16H20N2O5S B4463970 3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole

3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole

Cat. No. B4463970
M. Wt: 352.4 g/mol
InChI Key: ZGZGWXWLWOWRCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including cyclization reactions, sulfonation, and the use of specific reagents to introduce the desired functional groups. For example, the synthesis of related isoxazole and pyrazole derivatives often employs 1,3-dipolar cycloaddition of nitrolic acid-generated nitrile oxides with electron-deficient phenyl or methyl vinyl sulfones. Such processes are crucial for obtaining compounds with specific substituents and structures (Dürüst et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is determined through X-ray crystallography, NMR, FT-IR, and MS techniques. For instance, compounds with a pyridine and isoxazole ring system have been shown to exhibit specific crystal packing characterized by intra- and intermolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound properties (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives can lead to a variety of products depending on the reactants and conditions used. For example, reactions of 3,5-dimethyl-4-nitroisoxazole with alkyl and aralkyl ketones can yield unexpected isoxazolo[4,5-b]pyridine-N-oxides, demonstrating the reactive versatility of these compounds (Chary et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their characterization and application. The crystalline structure, often determined by X-ray diffraction, provides insights into the compound's stability and potential interactions with other molecules.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding how these compounds interact in chemical and biological systems. Studies have explored the protonation of isoxazole derivatives in aqueous sulfuric acid to determine their acidity and basicity, which are key factors in their reactivity and potential as intermediates in synthesis (Manzo & de Bertorello, 1973).

properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-11-9-13(17-23-11)14-5-4-8-18(14)24(19,20)12-6-7-15(21-2)16(10-12)22-3/h6-7,9-10,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZGWXWLWOWRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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